
N-cyclopropyl-2-(ethylamino)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2-(ethylamino)pyridine-4-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has shown promising results in preclinical studies as a potential anticancer agent.
Mecanismo De Acción
N-cyclopropyl-2-(ethylamino)pyridine-4-carboxamide selectively targets RNA polymerase I transcription by binding to the DNA-binding cleft of the enzyme. This prevents the enzyme from transcribing ribosomal RNA genes, leading to the induction of DNA damage and cell death. The compound has also been shown to activate the DNA damage response pathway, leading to the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. The compound has also been shown to inhibit tumor growth in preclinical models, both as a single agent and in combination with other anticancer agents. This compound has also been shown to induce senescence in cancer cells, which may contribute to its anticancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclopropyl-2-(ethylamino)pyridine-4-carboxamide is its selectivity for cancer cells, which may reduce the risk of toxicity to normal cells. The compound has also shown efficacy in preclinical models of several cancer types, making it a promising candidate for further development. However, the compound has also shown limitations in terms of its bioavailability and pharmacokinetics, which may need to be addressed in future studies.
Direcciones Futuras
Several future directions for N-cyclopropyl-2-(ethylamino)pyridine-4-carboxamide have been proposed, including the development of more potent analogs, the investigation of combination therapies with other anticancer agents, and the exploration of biomarkers that may predict response to the compound. The compound may also have potential applications in other diseases, such as neurodegenerative disorders, where RNA polymerase I transcription has been implicated. Further studies are needed to fully understand the potential of this compound as a therapeutic agent.
In conclusion, this compound is a promising small molecule inhibitor that selectively targets RNA polymerase I transcription in cancer cells. The compound has shown efficacy in preclinical models of several cancer types and has potential applications in other diseases. While there are limitations to the compound, the development of more potent analogs and the investigation of combination therapies may overcome these challenges. Further studies are needed to fully understand the potential of this compound as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-cyclopropyl-2-(ethylamino)pyridine-4-carboxamide involves a multi-step process that includes the reaction of pyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with cyclopropylamine and ethylamine to form the desired product.
Aplicaciones Científicas De Investigación
N-cyclopropyl-2-(ethylamino)pyridine-4-carboxamide has been extensively studied in preclinical models for its potential as an anticancer agent. It has shown efficacy in several cancer types, including breast, ovarian, and hematological malignancies. The compound has been shown to selectively inhibit RNA polymerase I transcription, which is overactive in many cancer cells, leading to the induction of DNA damage and cell death.
Propiedades
IUPAC Name |
N-cyclopropyl-2-(ethylamino)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-2-12-10-7-8(5-6-13-10)11(15)14-9-3-4-9/h5-7,9H,2-4H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDKNVNHHVBXFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=C1)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554707.png)
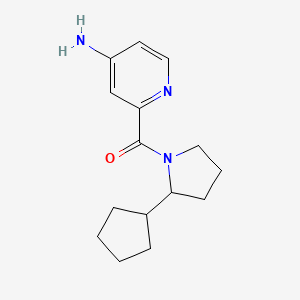
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B7554726.png)
![[5-Chloro-6-(ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554727.png)

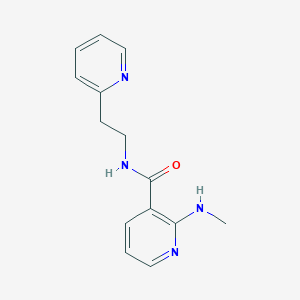
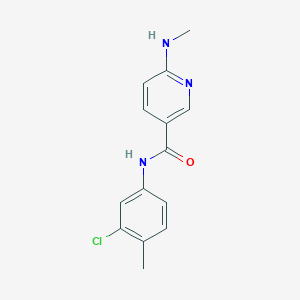
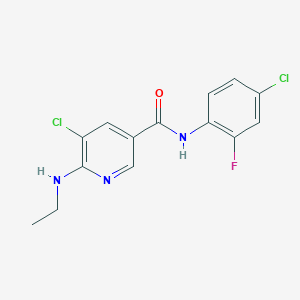
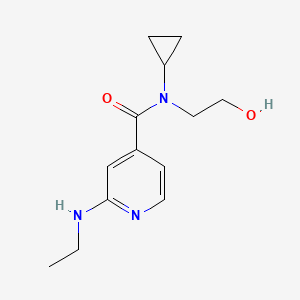

![3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554788.png)

![3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid](/img/structure/B7554797.png)
![3-[1-[2-(2-Bicyclo[2.2.1]heptanyl)acetyl]piperidin-2-yl]propanoic acid](/img/structure/B7554803.png)